![molecular formula C13H19NO2 B12887096 Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate CAS No. 184681-22-9](/img/structure/B12887096.png)
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopenta[b]pyrrole core, which is a bicyclic structure, and a pentanoate ester group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. For instance, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions can yield the desired pyrrole derivative . The reaction conditions often include mild temperatures and the use of catalysts such as iron (III) chloride or copper oxides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate exerts its effects involves its interaction with molecular targets and pathways. The cyclopenta[b]pyrrole core can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Features a pyrrole core with different substituents.
Uniqueness
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate is unique due to its specific combination of a cyclopenta[b]pyrrole core and a pentanoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
184681-22-9 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-3-2-6-11-9-10-5-4-7-12(10)14-11/h9,14H,2-8H2,1H3 |
Clave InChI |
UEYHIQHCYSKNIM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC1=CC2=C(N1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
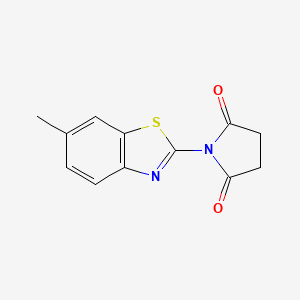
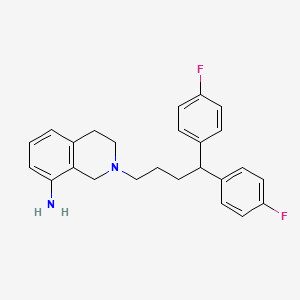

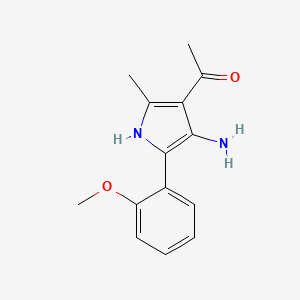
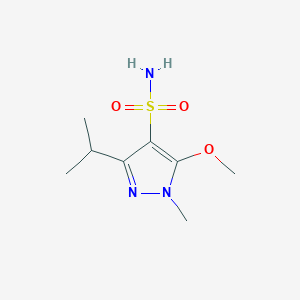
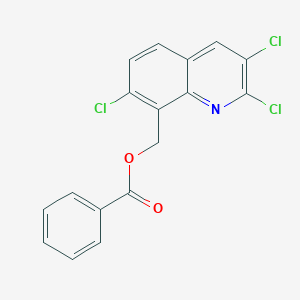

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
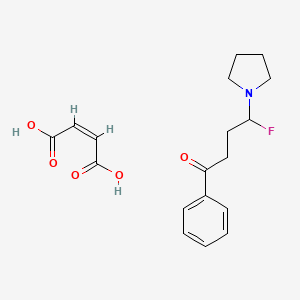
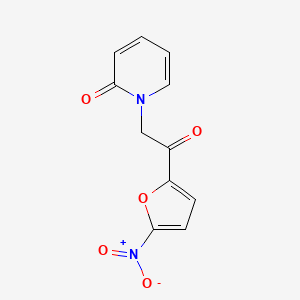
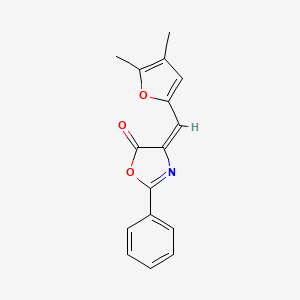
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
